![molecular formula C8H7IN2O B3176684 3-Iodo-7-methoxyimidazo[1,2-a]pyridine CAS No. 1036990-97-2](/img/structure/B3176684.png)

3-Iodo-7-methoxyimidazo[1,2-a]pyridine

Descripción general

Descripción

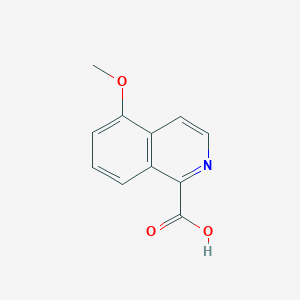

3-Iodo-7-methoxyimidazo[1,2-a]pyridine is a chemical compound with the empirical formula C8H7IN2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

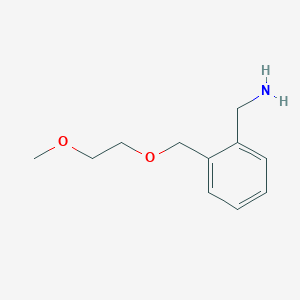

The synthesis of imidazo[1,2-a]pyridine analogues like this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused bicyclic 5,6 heterocycle . The InChI key for this compound is JHYOINIROVIUFH-UHFFFAOYSA-N .Chemical Reactions Analysis

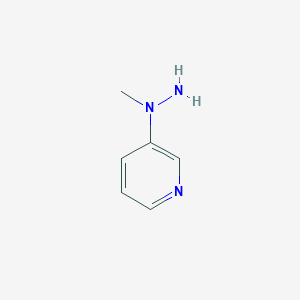

Imidazo[1,2-a]pyridines, including this compound, can undergo various chemical reactions. For instance, they can participate in microwave-assisted coupling with heterocyclic compounds to afford the corresponding N-3-pyridinyl-substituted heterocyclic compounds .Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 109-117 °C . It has a molecular weight of 258.06 .Aplicaciones Científicas De Investigación

Synthesis and Fluorescent Properties

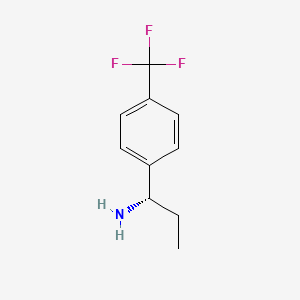

Combinatorial Synthesis Approach : Shibahara et al. (2009) conducted a study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines, involving metal-catalyzed cross-coupling reactions. They achieved good to excellent yields and observed a wide range of fluorescent emissions with improved quantum yields in the synthesized compounds (Shibahara, Yamaguchi, Kitagawa, Imai, & Murai, 2009).

Electrochemical Oxidative Iodination : Park, Kim, and Kim (2020) developed an electrochemical oxidative iodination method for imidazo[1,2-a]pyridines using NaI as an iodine source. This method provides an efficient route to prepare 3-iodoimidazo[1,2-a]pyridines derivatives (Park, Kim, & Kim, 2020).

Biochemical Applications

Phosphatidylinositol 3-Kinase Inhibitors : Gamage et al. (2019) synthesized imidazo[1,2-a]pyridine analogues of the ZSTK474 class of phosphatidylinositol 3-kinase (PI3K) inhibitors. These compounds maintained isoform selectivity but showed less potency compared to their benzimidazole analogues (Gamage et al., 2019).

Breast Cancer Chemotherapy : Almeida et al. (2018) designed and synthesized selenylated imidazo[1,2-a]pyridines for breast cancer chemotherapy. They observed significant cytotoxicity against MCF-7 cells and effects on cell proliferation, DNA cleavage, and apoptosis (Almeida, Rafique, Saba, Siminski, Mota, Filho, Braga, Pedrosa, & Ourique, 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Imidazo[1,2-a]pyridine analogues, including 3-Iodo-7-methoxyimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry . Their synthesis from easily available chemicals is desirable due to their tremendous use in various branches of chemistry . This suggests potential future directions in the development of new synthesis methods and applications for these compounds.

Propiedades

IUPAC Name |

3-iodo-7-methoxyimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O/c1-12-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEQFYZLMGJHCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=C(N2C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,1-Trifluoro-N-[(11bR)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]methanesulfonamide](/img/structure/B3176624.png)

![4-(Bromomethyl)benzo[b]thiophene](/img/structure/B3176627.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3176685.png)

![4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine](/img/structure/B3176692.png)